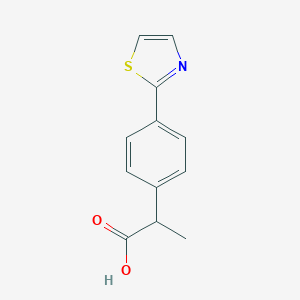
alpha-Methyl-4-(2-thiazolyl)benzeneacetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
alpha-Methyl-4-(2-thiazolyl)benzeneacetic acid is a compound that features a thiazole ring attached to a phenylpropionic acid moiety. Thiazole is a heterocyclic compound containing both sulfur and nitrogen atoms, which imparts unique chemical properties to the molecule. This compound has garnered interest due to its potential biological activities, including anti-inflammatory and analgesic properties .
Vorbereitungsmethoden
The synthesis of alpha-Methyl-4-(2-thiazolyl)benzeneacetic acid typically involves the reaction of diethyl 2-methyl-2-(4-thiocarbamoylphenyl)malonates with α-bromoaldehyde diethyl acetals or α-haloketones, followed by hydrolysis of the esters Industrial production methods often focus on optimizing yield and purity while minimizing side reactions and costs .
Analyse Chemischer Reaktionen
alpha-Methyl-4-(2-thiazolyl)benzeneacetic acid undergoes several types of chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under specific conditions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the propionic acid moiety, converting it to an alcohol.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as a building block for synthesizing more complex molecules with potential pharmaceutical applications.
Wirkmechanismus
The primary mechanism of action of alpha-Methyl-4-(2-thiazolyl)benzeneacetic acid involves the inhibition of cyclooxygenase (COX) enzymes. These enzymes are responsible for converting arachidonic acid into prostaglandins, which are mediators of inflammation and pain . By inhibiting COX enzymes, the compound reduces the production of prostaglandins, thereby exerting its anti-inflammatory and analgesic effects .
Vergleich Mit ähnlichen Verbindungen
alpha-Methyl-4-(2-thiazolyl)benzeneacetic acid can be compared to other thiazole-containing compounds, such as:
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Ritonavir: An antiretroviral drug that also contains a thiazole moiety.
Abafungin: An antifungal drug with a thiazole ring.
What sets this compound apart is its specific substitution pattern and its potent inhibition of cyclooxygenase, making it particularly effective as an anti-inflammatory agent .
Eigenschaften
CAS-Nummer |
132483-32-0 |
|---|---|
Molekularformel |
C12H11NO2S |
Molekulargewicht |
233.29 g/mol |
IUPAC-Name |
2-[4-(1,3-thiazol-2-yl)phenyl]propanoic acid |
InChI |
InChI=1S/C12H11NO2S/c1-8(12(14)15)9-2-4-10(5-3-9)11-13-6-7-16-11/h2-8H,1H3,(H,14,15) |
InChI-Schlüssel |
WFIOEZDXTVJKMT-UHFFFAOYSA-N |
SMILES |
CC(C1=CC=C(C=C1)C2=NC=CS2)C(=O)O |
Kanonische SMILES |
CC(C1=CC=C(C=C1)C2=NC=CS2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















